4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine
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Overview
Description
4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that features a thiazine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine followed by cyclization with N-aryl-N’-{2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-2-arylamino-5,6-dihydro-4H-1,3-oxazines: These compounds share a similar core structure but differ in the substituents attached to the thiazine ring.
2,4,6-Trimethylaniline: Another related compound with a similar aromatic structure but different functional groups.
Uniqueness
4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53004-50-5 |
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Molecular Formula |
C13H17ClN2S |
Molecular Weight |
268.81 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-thiazin-2-amine |
InChI |
InChI=1S/C13H17ClN2S/c1-9-8-13(2,3)16-12(17-9)15-11-6-4-5-10(14)7-11/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI Key |
HBJZPJNVHDQBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(S1)NC2=CC(=CC=C2)Cl)(C)C |
Origin of Product |
United States |
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